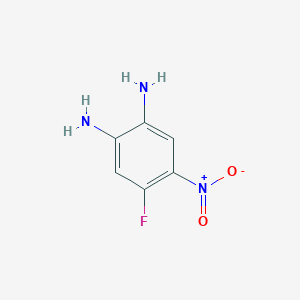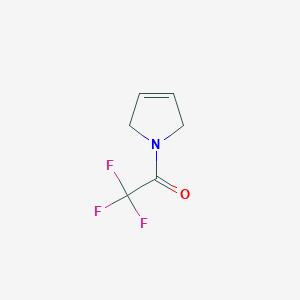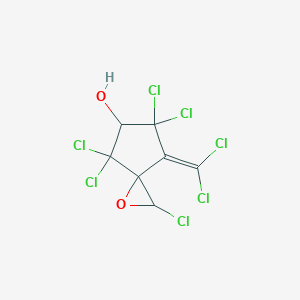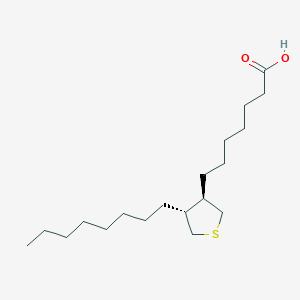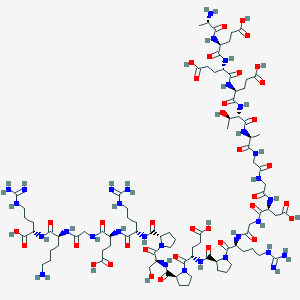
Pro-opiomelanocortin joining peptide(77-97)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pro-opiomelanocortin joining peptide (77-97), also known as joining peptide (JP), is a neuropeptide that is derived from the precursor protein pro-opiomelanocortin (POMC). POMC is a large protein that is processed into several smaller peptides, including JP, which is located at the C-terminus of the protein. JP has been found to have various physiological and biochemical effects, making it an interesting target for scientific research.
Mecanismo De Acción
JP is believed to exert its effects by binding to melanocortin receptors (MCRs), which are G protein-coupled receptors that are widely expressed in the brain and other tissues. Specifically, JP has been found to bind to the MC2R subtype of MCRs, which are primarily expressed in the adrenal gland and are responsible for stimulating cortisol production. By inhibiting MC2R activation, JP reduces cortisol production and thereby modulates the activity of the HPA axis.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the HPA axis, JP has been found to have other biochemical and physiological effects. For example, JP has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6), from immune cells. This suggests that JP may have anti-inflammatory properties, which could be beneficial for conditions characterized by chronic inflammation, such as autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying JP is that it is relatively easy to synthesize and purify, making it readily available for laboratory experiments. Additionally, JP has been well-characterized in terms of its biochemical and physiological effects, making it a useful tool for investigating the mechanisms underlying these effects. However, one limitation of studying JP is that it is a relatively small peptide, which may limit its potential for therapeutic development.
Direcciones Futuras
There are several future directions for research on JP. One area of interest is the potential therapeutic applications of JP for conditions characterized by HPA axis dysregulation, such as depression and anxiety. Another area of interest is the role of JP in modulating immune function, particularly in the context of chronic inflammation. Additionally, further studies are needed to elucidate the precise mechanisms underlying the effects of JP on the HPA axis and other physiological systems.
Métodos De Síntesis
JP can be synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The process typically begins with the attachment of the first amino acid to a solid support, followed by the addition of subsequent amino acids. After the peptide chain is complete, it can be cleaved from the solid support and purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
JP has been studied for its potential role in modulating the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in the body's response to stress. Specifically, JP has been found to inhibit the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, which in turn reduces the production of cortisol from the adrenal glands. This suggests that JP may have therapeutic potential for conditions characterized by HPA axis dysregulation, such as depression and anxiety.
Propiedades
Número CAS |
123723-76-2 |
|---|---|
Nombre del producto |
Pro-opiomelanocortin joining peptide(77-97) |
Fórmula molecular |
C89H145N31O36 |
Peso molecular |
2225.3 g/mol |
Nombre IUPAC |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[2-[[2-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C89H145N31O36/c1-42(91)70(139)109-48(20-25-64(129)130)76(145)111-49(21-26-65(131)132)77(146)112-50(22-27-66(133)134)78(147)117-69(44(3)122)82(151)105-43(2)71(140)102-37-59(123)101-38-60(124)108-54(36-68(137)138)73(142)104-40-62(126)107-51(14-7-31-99-88(94)95)83(152)118-33-9-17-57(118)80(149)114-52(23-28-67(135)136)84(153)119-34-10-18-58(119)81(150)116-55(41-121)85(154)120-35-11-16-56(120)79(148)113-46(13-6-30-98-87(92)93)75(144)110-47(19-24-63(127)128)72(141)103-39-61(125)106-45(12-4-5-29-90)74(143)115-53(86(155)156)15-8-32-100-89(96)97/h42-58,69,121-122H,4-41,90-91H2,1-3H3,(H,101,123)(H,102,140)(H,103,141)(H,104,142)(H,105,151)(H,106,125)(H,107,126)(H,108,124)(H,109,139)(H,110,144)(H,111,145)(H,112,146)(H,113,148)(H,114,149)(H,115,143)(H,116,150)(H,117,147)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156)(H4,92,93,98)(H4,94,95,99)(H4,96,97,100)/t42-,43-,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,69-/m0/s1 |
Clave InChI |
WKYPKQRWPPXGPY-PYQFHIGGSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)N)O |
Otros números CAS |
123723-76-2 |
Secuencia |
AEEETAGGDGRPEPSPREGKR |
Sinónimos |
COOH-terminally amidated rat JP joining peptide pro-ACTH-endorphin POMJP(77-97) pro-opiomelanocortin joining peptide(77-97) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



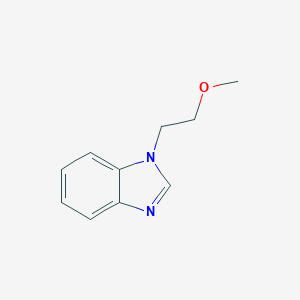

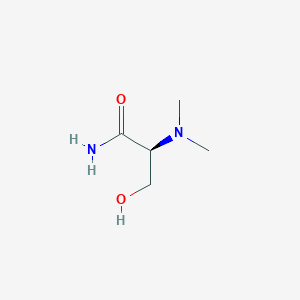
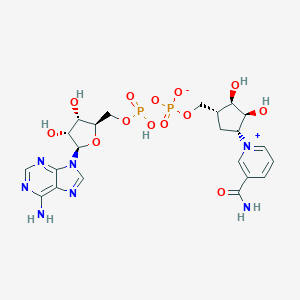
![4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B55492.png)
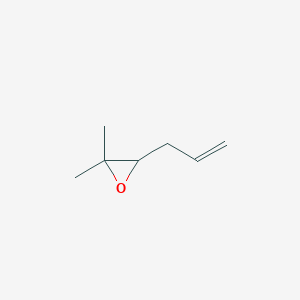
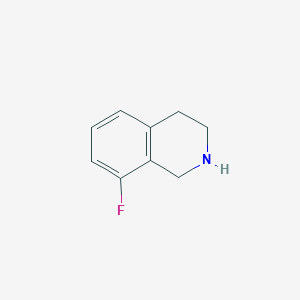
![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
